

# "Methyl 2-bromo-5-isopropylthiazole-4-carboxylate" physical and chemical properties

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## Compound of Interest

Compound Name:	Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Cat. No.:	B1365996

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## An In-Depth Technical Guide to Methyl 2-bromo-5-isopropylthiazole-4-carboxylate

Executive Summary: **Methyl 2-bromo-5-isopropylthiazole-4-carboxylate** is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its substituted thiazole core serves as a versatile scaffold, offering multiple reaction sites for the synthesis of complex molecular architectures. The presence of a bromine atom at the C2 position, a synthetically useful ester at C4, and an isopropyl group at C5 makes it a valuable building block for generating libraries of novel compounds for drug discovery and materials science. This guide provides a comprehensive overview of its known physical and chemical properties, discusses its reactivity and synthetic utility, outlines plausible synthetic routes, and details its handling and safety protocols, offering a critical resource for researchers and development scientists.

## Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry.<sup>[1]</sup> This scaffold is present in a wide array of biologically active compounds, including approved drugs such as the antibiotic Penicillin, the anti-cancer agent Tiazofurin, and the HIV-1 non-nucleoside reverse transcriptase inhibitor

Ritonavir. The ring's unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent role as a pharmacophore.

**Methyl 2-bromo-5-isopropylthiazole-4-carboxylate** (CAS No. 81569-28-0) emerges as a particularly strategic intermediate. Each substituent on the thiazole ring is placed to allow for selective chemical modifications:

- The 2-bromo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[\[2\]](#)
- The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides or other derivatives.
- The 5-isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.

This combination of features makes it a powerful tool for structure-activity relationship (SAR) studies in drug development programs.[\[3\]](#)[\[4\]](#)

## Core Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and formulation strategies. While extensive experimental data for this specific molecule is not widely published, its core properties can be compiled from supplier data and inferred from related structures.

Property	Value	Source
CAS Number	81569-28-0	<a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrNO <sub>2</sub> S	<a href="#">[5]</a>
Molecular Weight	264.14 g/mol	<a href="#">[5]</a>
Physical Form	Solid	<a href="#">[5]</a>
Flash Point	Not applicable	<a href="#">[5]</a>
SMILES	O=C(OC)C1=C(C(C)C)SC(Br)=N1	<a href="#">[5]</a>
InChI Key	AQOIWGWVWPVWHM-UHFFFAOYSA-N	<a href="#">[5]</a>

**Solubility:** Based on analogous bromo-heterocyclic esters, the compound is expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).[\[6\]](#)

## Structural Elucidation and Spectral Analysis

Characterization of **Methyl 2-bromo-5-isopropylthiazole-4-carboxylate** relies on standard spectroscopic techniques. Although a definitive, published spectrum is not available from commercial suppliers who provide this compound for early discovery research, its spectral features can be reliably predicted based on its structure.[\[5\]](#)

Technique	Expected Observations
<sup>1</sup> H NMR	- A singlet around 3.8-4.0 ppm (3H, -OCH <sub>3</sub> ).- A septet around 3.0-3.4 ppm (1H, -CH(CH <sub>3</sub> ) <sub>2</sub> ).- A doublet around 1.2-1.4 ppm (6H, -CH(CH <sub>3</sub> ) <sub>2</sub> ).
<sup>13</sup> C NMR	- A signal for the carbonyl carbon (~160-165 ppm).- Signals for the thiazole ring carbons (C2, C4, C5; ~120-160 ppm).- A signal for the ester methyl carbon (~52 ppm).- Signals for the isopropyl group carbons (~23 ppm for CH <sub>3</sub> , ~30 ppm for CH).
Mass Spec (MS)	- A characteristic pair of molecular ion peaks [M] <sup>+</sup> and [M+2] <sup>+</sup> with approximately 1:1 intensity ratio, confirming the presence of a single bromine atom. The expected m/z would be ~263 and ~265.
Infrared (IR)	- A strong C=O stretching band for the ester at ~1700-1730 cm <sup>-1</sup> .- C-H stretching bands for alkyl groups around 2850-3000 cm <sup>-1</sup> .- C-Br stretching vibration in the fingerprint region (~500-600 cm <sup>-1</sup> ).

## Protocol: Standard Operating Procedure for Spectroscopic Analysis

This protocol outlines the standard methodology for acquiring the necessary data to confirm the identity and purity of a solid sample like **Methyl 2-bromo-5-isopropylthiazole-4-carboxylate**.

- Sample Preparation:
  - For NMR, dissolve ~5-10 mg of the solid in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
  - For MS, prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

- For IR, the analysis can be performed on the neat solid using an Attenuated Total Reflectance (ATR) accessory.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy:
  - Acquire spectra on a 400 MHz or higher field spectrometer.
  - Reference the  $^1\text{H}$  spectrum to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).
  - Acquire a broadband proton-decoupled  $^{13}\text{C}$  spectrum and reference it to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
  - Self-Validation: Run 2D NMR experiments like HSQC and HMBC to confirm proton-carbon correlations and establish the connectivity of the molecular backbone.[7]
- Mass Spectrometry:
  - Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
  - Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
  - Self-Validation: The observed isotopic pattern for bromine provides definitive evidence of its presence and the calculated exact mass should be within 5 ppm of the theoretical value.[8]

## Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule lies in its capacity for selective transformations at its key functional groups. The 2-bromo position on the electron-deficient thiazole ring is particularly activated for a variety of cross-coupling reactions.

Caption: Key reaction pathways for **Methyl 2-bromo-5-isopropylthiazole-4-carboxylate**.

Causality of Reactivity: The C-Br bond at the 2-position of the thiazole is polarized and susceptible to oxidative addition by low-valent palladium catalysts, which is the crucial first step in many cross-coupling cycles. This reactivity is analogous to that of other 2-halothiazoles and is a cornerstone of modern heterocyclic chemistry.

# Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a field-proven method for arylating the 2-position of the thiazole core, a common step in drug discovery campaigns.

- Reagent Setup: To a dry reaction vial, add **Methyl 2-bromo-5-isopropylthiazole-4-carboxylate** (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.05 eq.), and a base such as potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.0 eq.).
- Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 v/v). The biphasic system is often necessary to dissolve both the organic substrate and the inorganic base.
- Reaction Execution: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.
- Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on LC-MS and the appearance of a new product with the expected mass. Full characterization by NMR will confirm the structure of the coupled product.

## Proposed Synthesis Pathway

While this compound is commercially available, understanding its synthesis is crucial for cost analysis and the potential production of novel analogs. A plausible retrosynthetic analysis points towards a Hantzsch-type thiazole synthesis, a classic and reliable method for constructing the thiazole core.

Caption: Retrosynthetic analysis for **Methyl 2-bromo-5-isopropylthiazole-4-carboxylate**.

This approach involves the condensation of an  $\alpha$ -haloketoester with thiourea to form an aminothiazole intermediate.<sup>[1]</sup> The amino group is then replaced with bromine via a Sandmeyer-type reaction. This pathway offers flexibility, as various substituted ketoesters and thioureas can be used to generate a diverse range of thiazole derivatives.<sup>[9]</sup>

## Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The following guidelines are based on safety data sheets for analogous compounds.<sup>[6][10][11]</sup>

Aspect	Recommendation
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves, safety goggles, and a lab coat.
Handling	Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. <a href="#">[12]</a>
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. <sup>[6][11]</sup> Some suppliers recommend refrigeration (2-8°C) to ensure long-term quality.
Fire Safety	The compound is a combustible solid. <sup>[5]</sup> In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. <sup>[6]</sup> Thermal decomposition may produce toxic fumes of HBr, NO <sub>x</sub> , and SO <sub>x</sub> . <sup>[11]</sup>
Hazard Classification	WGK 3: Severely hazardous to water. <sup>[5]</sup>

## Conclusion

**Methyl 2-bromo-5-isopropylthiazole-4-carboxylate** is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined reactive sites—the C2-bromo group for cross-coupling and the C4-ester for derivatization—provide a robust platform for molecular elaboration. By understanding its physical properties, spectral

characteristics, and chemical reactivity, researchers can effectively leverage this building block to construct novel and complex molecules with tailored biological or material properties. The protocols and analyses presented in this guide offer a comprehensive framework for its effective and safe utilization in a research and development setting.

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